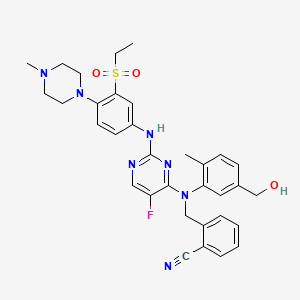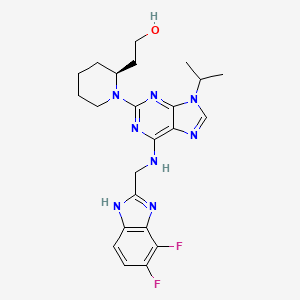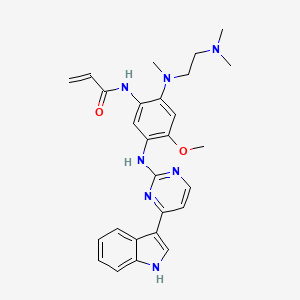
2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
“2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C13H19N3O5S . It has an average mass of 329.372 Da and a monoisotopic mass of 329.104553 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 4-methylbenzenesulfonate (tosyl) group attached to a 2-(2-(2-azidoethoxy)ethoxy)ethyl group . The azido group (-N3) is a functional group characterized by a nitrogen to nitrogen triple bond.Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has 8 hydrogen bond acceptors and 0 hydrogen bond donors. It also has 11 freely rotating bonds. Its ACD/LogP value is 1.24, and its ACD/LogD values are 2.14 at pH 5.5 and 7.4. Its polar surface area is 83 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A compound related to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate showed potential in antimicrobial activity evaluation. This suggests its possible use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Cancer Therapy : Research involving the synthesis and characterization of tosylate salts of anticancer drugs, including those with a structure similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, indicates a role in cancer treatment. Such compounds might be useful in the crystallization of anticancer drugs for enhanced therapeutic efficacy (Ravikumar et al., 2013).
Nanogel for Cancer Therapy : A study demonstrated the use of a redox-responsive PEGylated poly(diselenide-phosphate) nanogel with components similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate for cancer therapy. This nanogel shows promise in inhibiting cancer cell proliferation while being minimally toxic to normal cells (Li et al., 2015).
Synthesis of Pyrimidine Derivatives : A study on the synthesis of a new D-π-A type pyrimidine derivative involved a compound structurally similar to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, indicating its potential application in the synthesis of novel organic compounds (Wang Gan, 2014).
Peptide Coupling Reagents : Sulfonate ester-type coupling reagents, including those with a structure resembling 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, have been studied for their efficiency and effectiveness in peptide synthesis. These reagents offer alternatives for racemization suppression and coupling efficiency (Khattab, 2010).
Azo Coupling Reactions : Research on azo coupling reactions involving sodium arenesulfonates, which are structurally related to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, provides insights into their catalytic activities and potential applications in dye and pigment synthesis (Iwamoto et al., 1993).
Anticancer Properties : A study explored the synthesis and characterization of a compound with anticancer properties, showing structural similarities to 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. This highlights its potential use in developing novel anticancer agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Wirkmechanismus
Target of Action
The primary target of 2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
This compound is a type of PROTAC (Proteolysis-Targeting Chimera) linker . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, it facilitates the transfer of ubiquitin to the target protein, marking it for degradation .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin, which signals the proteasome to degrade the tagged protein. The degradation of specific proteins can have various downstream effects, depending on the functions of these proteins.
Pharmacokinetics
Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins that are targeted. For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt this pathway and have therapeutic effects.
Action Environment
The compound is stable under normal conditions and should be stored in a dry, well-ventilated place away from flammable materials . It should be handled carefully to avoid contact with strong oxidizers, strong acids, and strong bases . The compound’s action, efficacy, and stability could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-12-2-4-13(5-3-12)22(17,18)21-11-10-20-9-8-19-7-6-15-16-14/h2-5H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJCKLTCKYNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Azidoethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)


![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)